1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane

説明

Chemical Identity and Nomenclature

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex molecular structure containing both bromine and fluorine substituents. The compound's systematic name describes the positioning of functional groups along the carbon backbone, with the bromine atom located at the first carbon position and the heptafluoroisopropoxy group attached to the second carbon of the tetrafluoroethane chain. This nomenclature system provides precise identification of the molecular architecture and allows for unambiguous chemical identification within scientific literature and databases.

The chemical identity of this compound is further established through its alternative nomenclature as 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane, which describes the same molecular structure from a different structural perspective. This alternative naming convention emphasizes the ether linkage present in the molecule and provides additional clarity regarding the connectivity of the fluorinated segments. The systematic approach to naming ensures consistent identification across different chemical databases and research publications, facilitating accurate communication within the scientific community.

The compound represents a unique example of highly fluorinated organic molecules, where the extensive fluorine substitution creates distinctive chemical and physical properties. The combination of bromine and fluorine atoms within the same molecular framework generates interesting electronic effects and intermolecular interactions that influence the compound's behavior in various chemical environments. This structural complexity makes the compound particularly valuable for specialized applications requiring specific chemical properties that cannot be achieved with simpler halogenated molecules.

Molecular Formula, Weight, and Structural Features

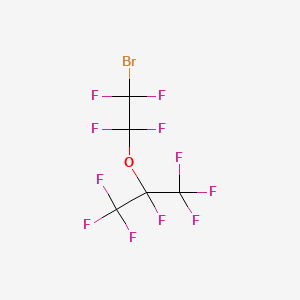

The molecular formula of this compound is C₅BrF₁₁O, indicating a composition that includes five carbon atoms, one bromine atom, eleven fluorine atoms, and one oxygen atom. This elemental composition results in a molecular weight of 364.94 grams per mole, making it a relatively heavy organic molecule due to the presence of multiple halogen atoms. The high halogen content significantly influences the compound's physical properties, including its density and boiling point characteristics.

Table 1: Molecular Composition and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅BrF₁₁O | |

| Molecular Weight | 364.94 g/mol | |

| Predicted Boiling Point | 113.9 ± 35.0°C | |

| Predicted Density | 1.912 ± 0.06 g/cm³ |

The structural features of this compound are characterized by an ether linkage connecting two highly fluorinated carbon segments. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F, which systematically describes the connectivity and stereochemistry of all atoms within the molecule. This structural representation reveals the presence of trifluoromethyl groups and the central ether oxygen that bridges the two fluorinated segments.

The three-dimensional arrangement of atoms within this molecule creates a complex spatial configuration where the fluorine atoms adopt specific orientations to minimize steric hindrance while maximizing favorable electronic interactions. The bromine atom's position within the molecular framework influences the overall electronic distribution and contributes to the compound's unique chemical behavior. The extensive fluorination creates a highly electronegative environment that affects both intramolecular bonding patterns and intermolecular interactions with other chemical species.

The predicted physical properties, including the boiling point of 113.9°C and density of 1.912 g/cm³, reflect the influence of the heavy halogen substituents and the molecular size. These properties are consistent with other highly fluorinated organic compounds and indicate that the material exists as a liquid under standard temperature and pressure conditions. The relatively high density compared to conventional organic solvents is attributed to the presence of bromine and multiple fluorine atoms within the molecular structure.

Synonyms and Registry Numbers

This compound is registered under the Chemical Abstracts Service registry number 16005-49-5, which serves as the primary identifier for this compound in chemical databases and regulatory documents. This unique numerical identifier ensures consistent recognition across different chemical information systems and facilitates accurate tracking of the compound in scientific literature and commercial applications.

Table 2: Chemical Identifiers and Registry Information

| Identifier Type | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 16005-49-5 | |

| International Chemical Identifier Key | NNJIYASXBPPIGU-UHFFFAOYSA-N | |

| PubChem Compound Identifier | 45075722 |

The compound is known by several synonyms that reflect different aspects of its chemical structure and naming conventions. Perfluoro(1-bromo-3-oxa-4-methylpentane) represents an alternative systematic name that emphasizes the perfluorinated nature of the molecule and describes the structural framework from a different perspective. This synonym is particularly useful in specialized chemical literature dealing with perfluorinated compounds and provides additional context for the molecule's classification within broader chemical families.

Another important synonym is 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane, which describes the compound's structure by emphasizing the ether linkage and the specific positioning of fluorine and bromine substituents. This nomenclature is particularly valuable for understanding the connectivity patterns within the molecule and provides clear identification of the functional groups present in the structure.

The International Chemical Identifier Key NNJIYASXBPPIGU-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound's structure. This identifier is generated through standardized algorithms that analyze the molecular connectivity and stereochemistry, ensuring that the same molecular structure always produces the identical identifier regardless of how the structure is input or represented. This system provides robust chemical identification that is essential for database searches and automated chemical information processing.

The PubChem Compound Identifier 45075722 represents the compound's entry in the PubChem database, one of the world's largest collections of chemical information. This identifier connects the compound to a comprehensive database record that includes structural information, predicted properties, and related chemical data. The PubChem system serves as a central repository for chemical information and facilitates access to detailed molecular data for research and educational purposes.

特性

IUPAC Name |

2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5BrF11O/c6-2(8,9)5(16,17)18-1(7,3(10,11)12)4(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJIYASXBPPIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrF11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10663105 | |

| Record name | 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16005-49-5 | |

| Record name | 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(1-bromo-3-oxa-4-methylpentane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane typically involves the reaction of 2-bromo-1,1,2,2-tetrafluoroethanol with heptafluoropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .

化学反応の分析

Types of Reactions

1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or ammonia, typically under reflux conditions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products Formed

Nucleophilic Substitution: Products include 2-(2-hydroxy-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane.

Oxidation: Products include various oxides depending on the extent of oxidation.

Reduction: The major product is 2-(2-hydro-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane.

科学的研究の応用

1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane has several applications in scientific research:

Chemistry: Used as a fluorinated building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

作用機序

The mechanism of action of 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

To contextualize 1-bromo-2-(heptafluoroisopropoxy)tetrafluoroethane, key structural, physical, and functional analogs are analyzed below:

Table 1: Comparative Analysis of Fluorinated Bromoethers and Related Compounds

*Inferred from structural analogs.

Structural and Functional Differences

Substituent Complexity :

- The heptafluoroisopropoxy group in the target compound introduces greater steric hindrance and electron-withdrawing effects compared to simpler substituents like methoxyethoxy (in ) or chlorine/iodine (). This reduces reactivity in nucleophilic substitutions but enhances thermal stability .

- Bromine vs. Other Halogens : Bromine’s intermediate leaving-group ability (between iodine and chlorine) balances reactivity and stability. For example, 1-bromo-2-iodotetrafluoroethane () is more reactive in halogen-exchange reactions due to iodine’s superior leaving-group capacity .

Molecular Weight and Physical Properties :

- The target compound’s molecular weight (~353 g/mol) exceeds that of smaller analogs like 1-bromo-1,1,2,2-tetrafluoroethane (180.93 g/mol) due to the bulky heptafluoroisopropoxy group .

- Density and boiling points correlate with fluorination: Highly fluorinated compounds (e.g., and target compound) are typically denser and have higher boiling points than partially fluorinated analogs (e.g., 1-bromo-2-(2-methoxyethoxy)ethane, density 1.360 g/mL) .

Q & A

Q. What are the recommended methodologies for synthesizing 1-bromo-2-(heptafluoroisopropoxy)tetrafluoroethane, and how can reaction conditions be optimized?

- Methodological Answer : Gas-phase bromination is a common approach for synthesizing brominated fluorinated ethanes, as demonstrated in analogous compounds like 1,1-dibromo-1,2,2,2-tetrafluoroethane . Key parameters include temperature (80–120°C), bromine-to-precursor molar ratio (1:1 to 1:1.5), and residence time in the reactor. Optimization via Design of Experiments (DoE) can identify interactions between variables. For example, excess bromine may improve yield but risks side reactions (e.g., over-bromination). Post-synthesis purification via fractional distillation under inert atmosphere is critical to isolate the target compound .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use to confirm fluorine environments and for proton signals adjacent to the bromine atom. Compare chemical shifts with density functional theory (DFT)-calculated values for validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electron ionization (EI) or electrospray ionization (ESI) can verify molecular weight and fragmentation patterns.

- X-ray Crystallography : If single crystals are obtainable, this method resolves bond lengths and angles, particularly for the heptafluoroisopropoxy group .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, fluoropolymer-coated lab coats, and full-face respirators with organic vapor cartridges.

- Ventilation : Use fume hoods with ≥100 fpm airflow.

- First Aid : In case of skin contact, rinse with 1% calcium gluconate solution; for inhalation, administer oxygen and seek immediate medical attention .

Advanced Research Questions

Q. How do substituents (e.g., heptafluoroisopropoxy vs. trifluoromethoxy) influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The heptafluoroisopropoxy group’s steric bulk and electron-withdrawing nature reduce nucleophilic attack rates compared to smaller substituents like trifluoromethoxy. To quantify this:

- Perform kinetic studies using a model nucleophile (e.g., iodide) in polar aprotic solvents (e.g., DMF).

- Compare activation energies via Arrhenius plots.

- Computational modeling (e.g., DFT) can map transition states and electrostatic potential surfaces to rationalize reactivity differences .

Q. What strategies can resolve contradictions in thermodynamic data (e.g., vapor pressure, enthalpy of formation) for this compound?

- Methodological Answer :

- Experimental Validation : Use static or dynamic vapor pressure measurement systems (e.g., ebulliometry) with calibration against reference compounds.

- Theoretical Consistency Checks : Apply the Peng-Robinson equation of state to predict phase behavior and compare with experimental data .

- Error Source Analysis : Identify impurities (via GC-MS) or instrument calibration drift as potential causes of discrepancies .

Q. How can computational models predict the environmental persistence and toxicity of this compound?

- Methodological Answer :

- Persistence : Use quantitative structure-activity relationship (QSAR) models to estimate atmospheric lifetime via reaction rate constants with hydroxyl radicals.

- Toxicity : Employ molecular docking to assess binding affinity with biological targets (e.g., cytochrome P450 enzymes).

- Degradation Pathways : Simulate hydrolysis and photolysis pathways using Gaussian or ORCA software to identify stable degradation products .

Q. What are the challenges in analyzing biological interactions of this compound, and how can they be addressed?

- Methodological Answer :

- Labeling Techniques : Incorporate or isotopes for tracking in biochemical assays.

- Metabolite Identification : Use LC-MS/MS with collision-induced dissociation (CID) to detect and characterize metabolites in vitro (e.g., liver microsomes).

- Cellular Uptake Studies : Apply fluorescence tagging (e.g., BODIPY derivatives) to monitor subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。